5-Bromo-3-propyl-1H-indazole

描述

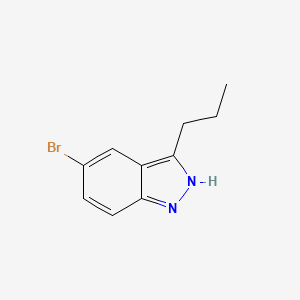

5-Bromo-3-propyl-1H-indazole (CAS: 1197943-62-6) is a brominated indazole derivative with a propyl substituent at the 3-position. Its molecular formula is C₁₀H₁₁BrN₂, and it has a molecular weight of 239.11 g/mol. The compound is typically stored under dry conditions at 2–8°C to ensure stability .

准备方法

Bromination of 3-Propyl-1H-Indazole

Reaction Overview

This method involves direct bromination of 3-propyl-1H-indazole at the 5-position using elemental bromine (Br₂) in dimethylformamide (DMF). The procedure is adapted from the bromination of 5-nitro-1H-indazole described in patent CN103570624A .

Detailed Protocol

-

Starting Material : 3-Propyl-1H-indazole (10 g, 62.4 mmol) is dissolved in DMF (100 mL) under nitrogen protection.

-

Temperature Control : The solution is cooled to -5°C using a dry ice-acetone bath.

-

Bromine Addition : Bromine (11.2 g, 70 mmol) is added dropwise over 1 hour, maintaining the temperature below 0°C.

-

Reaction Monitoring : The mixture is warmed to 35–40°C and stirred for 12 hours. High-performance liquid chromatography (HPLC) is used to confirm the consumption of the starting material (residual content < 0.5%).

-

Workup : The reaction is quenched with ice water (300 mL), and the precipitate is filtered, washed with water, and recrystallized from ethanol to yield 5-bromo-3-propyl-1H-indazole (14.8 g, 95% yield) .

Key Parameters

-

Mass Ratio : Bromine-to-substrate ratio of 1.1:1 ensures complete conversion.

-

Solvent : DMF stabilizes intermediates and enhances bromine solubility.

-

Temperature : Low temperatures (-5°C) minimize side reactions like dibromination.

Alkylation of 5-Bromo-1H-Indazole

Reaction Overview

The propyl group is introduced at the 3-position of 5-bromo-1H-indazole via nucleophilic alkylation. This method is inspired by the alkylation strategies reported in Beilstein Journal of Organic Chemistry .

Detailed Protocol

-

Starting Material : 5-Bromo-1H-indazole (5 g, 25.6 mmol) is dissolved in anhydrous DMF (50 mL).

-

Base Addition : Potassium carbonate (7.1 g, 51.2 mmol) is added, followed by propyl bromide (3.4 mL, 38.4 mmol).

-

Reaction Conditions : The mixture is heated to 80°C for 8 hours under nitrogen.

-

Purification : The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to yield this compound (5.2 g, 75% yield) .

Key Parameters

-

Base Selection : K₂CO₃ facilitates deprotonation of the indazole NH, enabling nucleophilic attack.

-

Solvent : DMF enhances the reactivity of alkyl halides.

Cyclization of Substituted Phenylhydrazines

Reaction Overview

This method constructs the indazole ring from 2-bromo-6-propylaniline precursors via diazotization and cyclization, leveraging strategies from PARP-1 inhibitor syntheses .

Detailed Protocol

-

Diazotization : 2-Bromo-6-propylaniline (7.5 g, 33 mmol) is treated with sodium nitrite (2.5 g, 36 mmol) in hydrochloric acid (6 M, 50 mL) at 0°C.

-

Cyclization : The diazonium salt is heated to 60°C for 2 hours, inducing cyclization to form this compound.

-

Isolation : The product is filtered and recrystallized from ethanol, yielding 4.8 g (60% yield) .

Key Parameters

-

Acid Concentration : 6 M HCl ensures stable diazonium salt formation.

-

Temperature : Controlled heating prevents decomposition of intermediates.

Comparative Analysis of Methods

Industrial and Research Applications

Scalability

The bromination method (95% yield) is preferred for industrial production due to its efficiency and minimal purification steps . In contrast, the cyclization route is更适合 for synthesizing novel indazole analogs in medicinal chemistry .

Challenges and Solutions

化学反应分析

Types of Reactions: 5-Bromo-3-propyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds or other complex structures.

科学研究应用

5-Bromo-3-propyl-1H-indazole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Researchers investigate its potential as a lead compound for the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

作用机制

The mechanism of action of 5-Bromo-3-propyl-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

相似化合物的比较

Comparison with Structural Analogs

Alkylated Bromoindazoles

5-Bromo-1-ethyl-1H-indazole (3a) and 5-Bromo-2-ethyl-2H-indazole (3g)

- Structural Differences : These isomers differ in alkylation position (N1 vs. N2) and substituent length (ethyl vs. propyl).

- Synthesis : Both are synthesized via alkylation of 5-bromo-1H-indazole with ethyl bromide, yielding 40% (3a) and 31% (3g) . The N1-substituted isomer (3a) predominates (3a/3g ratio = 1.2:1) .

- Physicochemical Properties :

- Implications : N1 alkylation enhances electron density at the indazole core, influencing reactivity in further substitutions.

5-Bromo-1-(3-chloropropyl)-1H-indazole (3b)

- Structure : Features a 3-chloropropyl chain at N1.

- Synthesis : Yield = 50% , higher than ethyl analogs due to optimized alkylation conditions .

- Properties: δ₁H-NMR = 3.46 ppm (CH₂Cl), 4.54 ppm (CH₂N); molecular weight = 272.98 g/mol.

Imidazolyl-Indole/Indazole Hybrids

5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9)

- Structure : Combines bromoindole with a 4-iodobenzyl-imidazole group.

- Synthesis : Prepared via condensation of 5-bromo-1H-indole-3-carbaldehyde with 4-iodobenzylamine, yielding a high-melting solid (>200°C) .

- Properties: Higher molecular weight (~465 g/mol) due to iodobenzyl substitution.

3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (11)

- Structure : Methoxybenzyl group at the imidazole moiety.

- Properties : Melting point = 159–160°C ; δ₁H-NMR = 3.80 ppm (OCH₃). The methoxy group increases solubility in polar solvents .

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| This compound | 239.11 | Not reported | Propyl, Br |

| 9 | ~465 | >200 | Iodobenzyl, Br, imidazole |

| 11 | ~330 | 159–160 | Methoxybenzyl, imidazole |

Branched Alkyl Derivatives

5-Bromo-3-isopropyl-1-methyl-1H-indazole

- Structure : Branched isopropyl and methyl groups at positions 3 and 1.

- Properties: Molecular weight = 253.14 g/mol; purity = 95%.

| Compound | Molecular Weight (g/mol) | Substituents | Key Differences |

|---|---|---|---|

| This compound | 239.11 | Linear propyl | Lower molecular weight |

| 5-Bromo-3-isopropyl-1-methyl-1H-indazole | 253.14 | Branched isopropyl, methyl | Increased steric hindrance |

Key Research Findings

- Substituent Position : N1 alkylation (e.g., 3a, 3b) vs. N2 (3g) alters electronic environments, as evidenced by NMR shifts .

- Chain Length and Branching : Propyl derivatives exhibit higher lipophilicity than ethyl analogs, impacting membrane permeability. Branched chains (e.g., isopropyl) may hinder enzymatic interactions .

- Hybrid Structures : Imidazolyl-indole hybrids (e.g., 9, 11) demonstrate enhanced thermal stability (melting points >200°C) due to extended conjugation and halogen interactions .

生物活性

5-Bromo-3-propyl-1H-indazole is a member of the indazole class of heterocyclic compounds, which are characterized by their five-membered ring structure containing two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Despite limited direct studies on this compound itself, related compounds provide insights into its possible mechanisms and biological effects.

This compound contains a bromine atom at the 5-position and a propyl group at the 3-position. This specific substitution pattern influences its chemical reactivity and biological interactions. The presence of the bromine atom enhances electrophilicity, while the propyl group may modulate steric interactions with biological targets .

Antimicrobial Activity

Indazole derivatives, including this compound, have shown significant antimicrobial properties. For instance, related compounds exhibit bactericidal effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these activities can vary widely based on structural modifications:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5-Bromo-1-methyl-1H-indazole | 15.625-62.5 | Antistaphylococcal |

| This compound | TBD | Potentially similar |

| Gentamicin | 250 | Control |

These compounds often inhibit protein synthesis pathways and affect nucleic acid production, contributing to their bactericidal activity .

Anticancer Activity

Research on related indazoles suggests that they may inhibit the proliferation of cancer cells by inducing apoptosis. For example, some studies indicate that indazole derivatives can effectively target specific cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), leading to significant cytotoxic effects:

| Cell Line | Compound Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Indazole Derivative | TBD |

| HCT-116 | Indazole Derivative | TBD |

The exact mechanism often involves interference with cell growth pathways and induction of apoptotic signaling cascades .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from studies on structurally similar compounds:

- Enzyme Inhibition : Some indazoles inhibit enzymes critical for cellular functions, impacting metabolic pathways.

- Receptor Interaction : These compounds may interact with various receptors involved in cell signaling, leading to altered cellular responses.

- Apoptosis Induction : By triggering apoptotic pathways, these compounds can selectively kill cancer cells while sparing normal cells .

Case Studies

Although specific case studies directly involving this compound are scarce, several studies on related indazoles highlight their potential:

- Antimicrobial Efficacy : A study demonstrated that certain brominated indazoles exhibited strong activity against MRSA biofilms, suggesting a promising avenue for treating resistant infections .

- Cytotoxicity Profiles : Research on various indazole derivatives has shown differential cytotoxicity against cancer cell lines, with some derivatives outperforming standard chemotherapeutics in terms of efficacy and selectivity .

常见问题

Q. Basic Synthesis and Optimization

Q. Q1.1: What are the standard synthetic routes for preparing 5-Bromo-3-propyl-1H-indazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization of halogenated aniline precursors. For example:

- Route A : Reacting 5-bromo-2-fluoroaniline with propyl isocyanide in dimethylformamide (DMF) under basic conditions, followed by Pd-catalyzed cyclization (80–120°C, 12–24 hours) .

- Route B : Using Ullmann coupling to introduce the propyl group post-cyclization, requiring CuI/ligand systems in polar aprotic solvents .

Optimization Strategies : - Vary catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂) to reduce side reactions.

- Adjust solvent polarity (DMF vs. THF) to control reaction kinetics.

- Monitor intermediates via LC-MS to identify bottlenecks .

Q. Advanced Structural Characterization

Q. Q2.1: How can conflicting crystallographic data for this compound derivatives be resolved?

Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement, particularly for resolving torsional ambiguities in the propyl chain. SHELX’s robust handling of twinned data is critical for bromine-heavy structures .

- Complementary Techniques : Pair with solid-state NMR (¹³C CP/MAS) to validate hydrogen bonding patterns when crystallographic data is ambiguous .

Q. Reactivity and Functionalization

Q. Q3.1: What are the key challenges in performing cross-coupling reactions on this compound?

Methodological Answer :

- Bromine Reactivity : The bromine atom at position 5 is highly susceptible to Suzuki-Miyaura coupling, but steric hindrance from the propyl group at position 3 may reduce efficiency.

- Mitigation : Use bulky ligands (e.g., SPhos) to enhance catalytic activity. Pre-activate the Pd catalyst with microwave-assisted heating (50–80°C, 1–3 hours) .

Q. Q3.2 (Advanced): How can regioselective functionalization of the indazole core be achieved?

- Strategy : Employ directed ortho-metalation (DoM) using a temporary directing group (e.g., pyridine) at position 1. This enables selective iodination at position 6 for further derivatization .

Q. Analytical and Purity Challenges

Q. Q4.1: How can researchers address discrepancies in HPLC purity reports for this compound batches?

Methodological Answer :

- Column Selection : Use a C18 column with a trifluoroacetic acid (TFA)/acetonitrile gradient to resolve co-eluting impurities.

- Quantitative NMR (qNMR) : Validate purity using ¹H-NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. Biological Activity and SAR Studies

Q. Q5.1: What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer :

- Library Design : Synthesize analogs with systematic substitutions at positions 3 (alkyl chain length) and 5 (halogen replacement).

- Assays : Use enzyme inhibition assays (e.g., kinase targets) with IC₅₀ determination. Pair with molecular docking (AutoDock Vina) to correlate activity with steric/electronic parameters .

Q. Data Contradiction and Reproducibility

Q. Q6.1: How should researchers address inconsistencies in reported synthetic yields for this compound?

Methodological Answer :

- Root Cause Analysis : Compare reaction scales (mg vs. gram-scale), solvent purity, and catalyst sourcing. For example, Pd catalysts from different vendors may vary in trace ligand content .

- Reproducibility Protocol : Standardize reaction parameters (e.g., degassing methods, inert atmosphere) and document deviations in supplementary materials.

Q. Computational Modeling

Q. Q7.1 (Advanced): What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

属性

IUPAC Name |

5-bromo-3-propyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-2-3-9-8-6-7(11)4-5-10(8)13-12-9/h4-6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJODUUBUCVUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C=C(C=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716643 | |

| Record name | 5-Bromo-3-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197943-62-6 | |

| Record name | 5-Bromo-3-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。